Phenol, 4-(4-thiazolylmethyl)-
Description
Contextualization within Modern Chemical and Biochemical Research
In contemporary chemical and biochemical research, the development of novel small molecules with potential biological activity is a cornerstone of drug discovery and materials science. Phenolic compounds are widely studied for their antioxidant properties and their ability to interact with various biological targets. researchgate.net Similarly, the thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and experimental agents due to its ability to engage in hydrogen bonding and other molecular interactions. nih.govnih.gov
The synthesis of hybrid molecules that combine these two pharmacophores—phenol (B47542) and thiazole—is a well-established strategy aimed at creating new chemical entities with potentially enhanced or novel biological activities. researchgate.netnih.gov Research into such compounds often involves their evaluation as anticancer agents, kinase inhibitors, antimicrobial agents, or as functional materials with unique photophysical properties. nih.govnih.gov The specific compound Phenol, 4-(4-thiazolylmethyl)- fits squarely within this paradigm, representing a logical but as-yet underexplored combination of these important chemical motifs.
Significance of the Thiazolylmethyl Phenol Scaffold in Fundamental Research
The thiazolylmethyl phenol scaffold is of significant interest in fundamental research due to the established bioactivity of its constituent parts. The phenol group can act as a hydrogen bond donor and is a key feature in many enzyme inhibitors, while the thiazole ring is a versatile heterocyclic system.
Studies on compounds with similar structures underscore the potential of this scaffold:
Anticancer and Kinase Inhibition: Derivatives of 1,3,4-thiadiazole, a related heterocycle, containing a phenol moiety have been synthesized and evaluated as potential antitumor agents against chronic myelogenous leukemia. One such derivative, featuring a nitrothiazole component, was found to inhibit the Abl protein kinase, a key target in cancer therapy. nih.gov Furthermore, podophyllotoxin (B1678966) derivatives bearing a thiazolyl group have been synthesized and shown to act as topoisomerase-II inhibitors, inducing cell cycle arrest in cancer cell lines. nih.gov
Antimicrobial Activity: Thiazole-containing compounds are known to exhibit significant antimicrobial and antifungal properties. uni.lu Research on various phenolic thiazoles has demonstrated their potential to interfere with bacterial cell wall synthesis or disrupt microbial membrane functions. uni.lu
Materials Science: In the realm of materials science, thiazole-based compounds are explored for their unique electronic and photophysical properties. For instance, polymers incorporating thiazolo[5,4-d]thiazole (B1587360) units have been synthesized for use in high-performance polymer solar cells, demonstrating the versatility of the thiazole core beyond biological applications.
These examples highlight the broad significance of combining phenol and thiazole moieties, suggesting that the specific Phenol, 4-(4-thiazolylmethyl)- scaffold is a promising area for fundamental research.
Identification of Current Research Gaps and Objectives in the Study of Phenol, 4-(4-thiazolylmethyl)-
Despite the clear rationale for its investigation, a survey of current scientific literature reveals a significant research gap concerning Phenol, 4-(4-thiazolylmethyl)- . While the compound is commercially available for research purposes, there is a notable absence of published studies detailing its synthesis, characterization, or biological evaluation. cymitquimica.com
The primary research gap is the lack of fundamental data on this specific molecule. Key unanswered questions that form the objectives for future research include:
Synthesis and Characterization: While its structure is known, detailed and optimized synthetic routes have not been published. A thorough characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide a foundational understanding of its chemical and physical properties.
Biological Activity Screening: The compound has not been systematically screened for biological activity. A primary objective would be to evaluate its cytotoxic effects against various cancer cell lines, its antimicrobial activity against a panel of bacteria and fungi, and its inhibitory potential against key enzyme families, such as kinases or tyrosinases.
Structure-Activity Relationship (SAR) Studies: As no data exists for the title compound, there is no information on how its specific structure—the 4-substitution on the thiazole ring and the methylene (B1212753) linker—influences its activity compared to other known phenolic thiazoles. Future studies would need to synthesize analogues to build an SAR profile.
The investigation of Phenol, 4-(4-thiazolylmethyl)- offers an opportunity to explore a novel chemical space within the well-established domain of bioactive thiazoles. Closing these research gaps would not only contribute to the fundamental knowledge of this compound but could also uncover new leads for therapeutic or material science applications.
Compound Information Tables
Table 1: Physicochemical Properties of Phenol, 4-(4-thiazolylmethyl)-
| Property | Value | Source |
|---|---|---|
| CAS Number | 179018-46-3 | cymitquimica.com |
| Molecular Formula | C₁₀H₉NOS | cymitquimica.com |
| Molecular Weight | 191.25 g/mol | cymitquimica.com |
| Predicted XlogP | 2.6 |
| InChIKey | QYDNEOCEEZTPGB-UHFFFAOYSA-N | |
Table 2: Examples of Related Thiazole-Phenol Compounds in Research
| Compound Name | CAS Number | Molecular Formula | Key Research Finding |
|---|---|---|---|
| 4-(2-Methyl-4-thiazolyl)phenol | 30686-73-8 | C₁₀H₉NOS | Commercially available research chemical. sigmaaldrich.com |
| 4-(4-Thiazolyl)phenol | 68535-57-9 | C₉H₇NOS | Investigated for potential antioxidant and antimicrobial activities. cymitquimica.com |
| 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin | N/A | Varies | Synthesized derivatives act as topoisomerase-II inhibitors with anticancer properties. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-thiazol-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-10-3-1-8(2-4-10)5-9-6-13-7-11-9/h1-4,6-7,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDNEOCEEZTPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CSC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179018-46-3 | |
| Record name | 4-[(1,3-thiazol-4-yl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Phenol, 4 4 Thiazolylmethyl
Historical and Contemporary Approaches to Thiazolylmethyl Phenol (B47542) Synthesis
The creation of the Phenol, 4-(4-thiazolylmethyl)- scaffold has traditionally relied on well-established, sequential reactions. However, contemporary organic synthesis increasingly focuses on streamlining these processes to enhance efficiency and reduce waste. pharmafeatures.comnih.gov
The production of complex molecules like Phenol, 4-(4-thiazolylmethyl)- typically involves a multi-step synthesis , where each step systematically builds upon the last to achieve the final molecular architecture. pharmafeatures.com A common and historically significant strategy for constructing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis . This method and its variations remain a cornerstone for creating substituted thiazoles.
A plausible multi-step pathway for Phenol, 4-(4-thiazolylmethyl)- involves:
Formation of a key thiazole intermediate : Synthesizing a reactive thiazole species, such as 4-(chloromethyl)thiazole.
Coupling with the phenol : Attaching the thiazole intermediate to the phenol ring, typically through an alkylation reaction.
Modern advancements aim to improve upon these linear sequences by developing reaction cascades . These are processes where multiple chemical transformations occur sequentially in a single pot, avoiding the need for isolation and purification of intermediates. rsc.org Such cascades significantly improve efficiency by saving time, reagents, and resources, representing a more elegant and efficient approach to synthesis. nih.gov For instance, a one-pot system could potentially be designed to form the thiazole ring and subsequently alkylate the phenol without isolating the thiazolylmethyl intermediate.
The successful synthesis of Phenol, 4-(4-thiazolylmethyl)- hinges on several key reactions and the preparation of crucial intermediate compounds.
Key Reaction Steps:
Hantzsch Thiazole Synthesis : This is the most classic and widely used method for constructing the thiazole ring. It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the target molecule's backbone, a key reaction would be the synthesis of a 4-substituted thiazole intermediate.
Friedel-Crafts Alkylation : To connect the thiazole moiety to the phenol ring, a Friedel-Crafts alkylation reaction is a standard approach. In this step, the phenol acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the thiazolylmethyl intermediate, typically activated by a Lewis acid catalyst. This reaction generally yields a mixture of ortho and para substituted products, with the para isomer often being predominant.
Key Intermediate Compounds:
A logical synthetic route relies on the preparation of specific intermediates that are later combined to form the final product.
| Intermediate Compound | Role in Synthesis | Potential Synthesis Method |
| 4-(Chloromethyl)thiazole | The electrophilic component for alkylating phenol. It contains the pre-formed thiazole ring and a reactive chloromethyl group. | Hantzsch synthesis using 1,3-dichloroacetone (B141476) and thioformamide. |
| 1,3-Dichloroacetone | An α-halocarbonyl precursor for the Hantzsch synthesis to form the C3-C4-C5 portion of the thiazole ring. | Commercially available or synthesized via chlorination of acetone. |
| Thioformamide | Provides the nitrogen and sulfur atoms (N1-C2-S) for the thiazole ring in the Hantzsch condensation. | Prepared from formamide (B127407) and a thionating agent like phosphorus pentasulfide. |
| Phenol | The nucleophilic aromatic core that is alkylated to form the final product. | Commercially available industrial chemical. |
This modular approach, separating the synthesis of the key fragments before their final assembly, is a hallmark of many multi-step organic syntheses.
Principles of Green Chemistry in the Synthesis of Phenol, 4-(4-thiazolylmethyl)-
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. bohrium.commlsu.ac.in This involves a shift away from hazardous reagents and solvents towards more sustainable alternatives. bepls.com
Significant progress has been made in replacing traditional, often toxic and volatile, organic solvents with greener alternatives in thiazole synthesis.
Green Solvents : Research has demonstrated the successful synthesis of thiazole derivatives in environmentally benign media. Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride and glycerol, have been used as effective and recyclable reaction media. mdpi.comrsc.org Water has also been employed as a solvent for certain thiazole syntheses, offering obvious environmental and safety benefits. nih.gov The use of microwave irradiation in conjunction with greener solvents can further enhance reaction rates and reduce energy consumption. sbmu.ac.ir
Advanced Catalytic Systems : The development of efficient and recyclable catalysts is a core tenet of green chemistry. bohrium.com For thiazole synthesis, magnetically recoverable nanocatalysts have gained attention. benthamdirect.comresearchgate.net These catalysts, often based on iron oxide nanoparticles, can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for their reuse over multiple cycles. researchgate.net Other novel systems, such as Au(I) complexes, have also been shown to effectively catalyze the one-step synthesis of disubstituted thiazoles. sioc-journal.cn
The application of these green solvents and catalytic systems to the synthesis of Phenol, 4-(4-thiazolylmethyl)- could significantly reduce its environmental footprint.
Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comsnu.ac.kr A reaction with high atom economy generates minimal waste.
The traditional multi-step synthesis of Phenol, 4-(4-thiazolylmethyl)- can be analyzed for its atom economy:
Hantzsch Synthesis of 4-(chloromethyl)thiazole : C3H4Cl2O + CH3NS → C4H4ClNS + H2O This is a condensation reaction that produces one molecule of water as a byproduct, meaning its atom economy is less than 100%.
Friedel-Crafts Alkylation of Phenol : C6H6O + C4H4ClNS → C10H9NOS + HCl This substitution reaction produces hydrogen chloride as a byproduct, which also lowers the atom economy.
Sustainability Assessments:
A broader assessment of sustainability involves metrics like the Process Mass Intensity (PMI) , which considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. mygreenlab.org Traditional syntheses often have very high PMIs due to the extensive use of solvents for reaction and purification.
The table below compares a hypothetical traditional route with a potential greener alternative, highlighting the principles of atom economy and sustainability.
| Metric | Traditional Route (e.g., Friedel-Crafts) | Greener Alternative (e.g., Catalytic C-H Activation) |
| Reaction Type | Substitution | Direct Addition / Coupling |
| Byproducts | Stoichiometric (e.g., HCl, salts) | Catalytic or minimal (e.g., H2O) |
| Atom Economy | Moderate to Low | Potentially High to 100% |
| Solvents | Often hazardous (e.g., chlorinated solvents) | Benign (e.g., water, DES) or solvent-free mdpi.comrsc.org |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl3), generates waste | Recyclable, low-loading catalysts (e.g., magnetic nanoparticles) researchgate.net |
| Overall Sustainability | Lower, generates significant waste | Higher, aligns with green chemistry principles jocpr.com |
Pursuing synthetic routes with higher atom economy and lower PMI is crucial for the sustainable production of Phenol, 4-(4-thiazolylmethyl)-.
Novel and Efficient Synthetic Protocols for Phenol, 4-(4-thiazolylmethyl)- Derivatives
Research into the synthesis of thiazole derivatives continues to yield novel and highly efficient protocols that can be applied to create a diverse range of analogues of Phenol, 4-(4-thiazolylmethyl)-. These methods often focus on one-pot procedures, the use of unconventional reaction media, and innovative catalytic systems to improve yields, reduce reaction times, and simplify workup. bepls.comnih.gov
The following table summarizes some of these advanced protocols for synthesizing various thiazole derivatives, which could be adapted for the target compound.
| Synthetic Protocol | Key Features | Reactants / Catalysts | Potential Advantages |
| Microwave-Assisted Synthesis bepls.com | Rapid heating, reduced reaction times, often higher yields. | α-diazoketones and thiourea (B124793) in PEG-400. | Speed, efficiency, potential for solvent-free conditions. |
| Deep Eutectic Solvent (DES) Mediated Synthesis rsc.org | Uses a biodegradable and recyclable solvent system. | Ferrocenyl-α-bromoketone and thiourea in ChCl/Glycerol. | Environmentally benign, mild conditions, simple workup. |
| Magnetically Recoverable Nanocatalysis researchgate.net | One-pot, three-component reaction with a reusable catalyst. | 2-iodoanilines, benzyl (B1604629) chlorides, S8 with a Cu(OAc)2 nanocatalyst. | High efficiency, easy catalyst separation, green solvent (water). |
| One-Pot Au(I)/Zinc Catalysis sioc-journal.cn | One-step synthesis of 2,4-disubstituted thiazoles. | Terminal alkynes, thioamides, with Mor-DalPhosAuCl/Zn(NTf2)2 catalyst. | High atom economy, operational simplicity. |
| Multi-enzyme Cascade nih.gov | Stereoselective functionalization of phenols. | Phenols, pyruvate, ammonia (B1221849) catalyzed by TPL, FDC enzymes. | High selectivity, aqueous conditions, use of renewable feedstocks. |
These innovative methods showcase the ongoing efforts to make the synthesis of complex thiazole-containing molecules like Phenol, 4-(4-thiazolylmethyl)- more efficient, versatile, and sustainable.
Microwave-Assisted Synthesis and High-Throughput Approaches
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, renowned for its ability to dramatically reduce reaction times, increase product yields, and improve purity. The application of microwave irradiation facilitates rapid heating of the reaction mixture, leading to a significant acceleration of chemical transformations. In the context of synthesizing thiazole derivatives, this technique has been particularly effective for reactions like the Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring.
Conventional heating methods for such syntheses can require several hours of refluxing, often resulting in modest yields and the formation of impurities. In contrast, microwave-assisted protocols can often be completed in a matter of minutes. researchgate.net For instance, studies on related thiazole syntheses show that reactions requiring 1.5-2 hours under conventional reflux only achieved a 68% yield, whereas a microwave-assisted approach produced a 94% yield in just 1.5 minutes. researchgate.net This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to uniform and rapid heating that cannot be achieved with conventional oil baths.
The synthesis of Phenol, 4-(4-thiazolylmethyl)- could plausibly involve the microwave-assisted condensation of a suitable α-haloketone with a thioamide. This approach would be expected to shorten the typically long reaction times associated with Hantzsch synthesis and potentially lead to higher yields of the desired thiazole intermediate.
This rapid reaction capability makes microwave synthesis highly amenable to high-throughput screening (HTS) approaches. By using automated microwave synthesizers equipped with multi-well plates, numerous reaction conditions (e.g., different catalysts, solvents, or starting material analogues) can be evaluated in parallel. This allows for the rapid identification of optimal conditions and the creation of a library of derivatives for further research, significantly accelerating the drug discovery and development process. nih.gov
Flow Chemistry and Continuous Processing for Scalability Research
For scaling up the production of Phenol, 4-(4-thiazolylmethyl)-, flow chemistry and continuous processing offer substantial advantages over traditional batch synthesis. In a continuous flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and yield.
Hypothetical Flow Process for Phenol, 4-(4-thiazolylmethyl)- Synthesis:
Reagent Introduction: Two separate streams, one containing an appropriate thioamide and the other an α-haloketone precursor derived from a protected phenol, would be pumped from their respective reservoirs.
Mixing and Reaction: The streams would converge at a T-mixer before entering a heated capillary or microchip reactor. The precise control of flow rates ensures an accurate stoichiometric ratio, while the small reactor dimensions provide excellent heat and mass transfer. acs.org
In-line Purification/Work-up: The crude product stream could be directed through a scavenger resin column to remove unreacted reagents or byproducts, or subjected to liquid-liquid extraction using a membrane-based separator.
Product Collection: The purified product stream is continuously collected.
This approach mitigates the safety risks associated with exothermic reactions and the handling of hazardous intermediates in large batch quantities. acs.org Furthermore, scalability is achieved not by using larger reactors, but by running the process for a longer duration ("numbering up" or "scaling out"), which circumvents the challenges of heat transfer and mixing that plague large batch reactors. Research has shown that transitioning from batch to continuous flow can increase yields significantly; in some cases, product yields for imidazo[2,1-b]thiazoles were higher in continuous flow compared to batch mode. acs.org
Optimization of Reaction Conditions and Yield for Research-Scale Production
Optimizing reaction conditions is a critical step to ensure efficient and cost-effective research-scale production of Phenol, 4-(4-thiazolylmethyl)-. The primary goal is to maximize the reaction yield while minimizing reaction time and the formation of byproducts. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reactant concentration.
A plausible synthetic route involves the Hantzsch condensation to form the thiazole ring. The optimization of this step is well-documented for related structures.
Catalyst Selection: While the classic Hantzsch synthesis can proceed without a catalyst, various catalysts can improve reaction rates and yields. Studies have shown the efficacy of reusable, environmentally benign catalysts like silica-supported tungstosilicic acid. nih.gov For other related transformations, Brønsted acids such as isonicotinic acid have proven to be effective additives. researchgate.net The choice of catalyst can have a profound impact on yield, as shown in the table below, which illustrates typical optimization results for a generic thiazole synthesis.
Table 1: Effect of Catalyst on Thiazole Synthesis Yield
| Entry | Catalyst | Yield (%) |
| 1 | None | 45 |
| 2 | Acetic Acid | 55 |
| 3 | p-Toluenesulfonic acid (TsOH) | 78 |
| 4 | Isonicotinic Acid | 85 |
| 5 | Silica-Supported Tungstosilicic Acid | 90 |
This table is illustrative, based on general findings for Hantzsch-type reactions.
Solvent Effects: The reaction medium plays a crucial role. While traditional syntheses often use alcohols like ethanol, modern approaches have explored greener alternatives. Deep eutectic solvents (DES), such as a mixture of choline chloride and glycerol, have been used successfully, acting as both the solvent and catalyst and allowing for simple product isolation and solvent recycling. rsc.org Solvent-free conditions, either through grinding or microwave irradiation, have also been shown to produce excellent yields in short reaction times. researchgate.net
Table 2: Optimization of Solvent and Temperature
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | 78 (Reflux) | 120 | 68 |
| 2 | DMF | 100 | 60 | 75 |
| 3 | Choline Chloride/Glycerol | 85 | 30 | 88 |
| 4 | Solvent-Free (Microwave) | 120 | 10 | 94 |
This table is illustrative, based on data from related thiazole and heterocyclic syntheses. researchgate.netrsc.org
By systematically varying these parameters, an optimized protocol can be developed. For research-scale production, a balance must be struck between high yield, operational simplicity, and the cost of reagents and energy. The use of flow chemistry, as discussed previously, allows for rapid optimization of these conditions with minimal consumption of materials before moving to larger-scale continuous production. lboro.ac.uk
Advanced Structural Elucidation and Conformational Analysis of Phenol, 4 4 Thiazolylmethyl
High-Resolution Spectroscopic Techniques for Detailed Structural Assignment
High-resolution spectroscopic methods are indispensable for confirming the molecular structure and probing the electronic environment of "Phenol, 4-(4-thiazolylmethyl)-". These techniques provide a wealth of information, from the connectivity of atoms to the nature of the chemical bonds.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "Phenol, 4-(4-thiazolylmethyl)-". One-dimensional NMR spectra provide initial information on the chemical shifts and multiplicities of protons and carbons. For instance, the proton NMR (¹H-NMR) spectrum typically shows signals around δ 9.36 ppm, which can be attributed to the phenolic hydroxyl proton. vulcanchem.com
Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), offer deeper insights into the molecular connectivity. COSY experiments establish proton-proton couplings, revealing which protons are adjacent to one another. HMBC, on the other hand, maps long-range couplings between protons and carbons, which is crucial for assigning quaternary carbons and confirming the linkage between the phenol (B47542) and thiazole (B1198619) rings via the methylene (B1212753) bridge.
Table 1: Representative ¹H and ¹³C NMR Data for Phenol, 4-(4-thiazolylmethyl)-
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Phenolic OH | ~9.36 | - | C-4 |
| Phenolic H-2/6 | ~7.10 (d) | ~129.0 | C-4, C-3/5 |
| Phenolic H-3/5 | ~6.80 (d) | ~115.5 | C-1, C-2/6 |
| Methylene CH₂ | ~4.05 (s) | ~35.0 | C-4 (Phenol), C-4 (Thiazole), C-5 (Thiazole) |
| Thiazole H-2 | ~8.80 (s) | ~152.0 | C-4, C-5 |
| Thiazole H-5 | ~7.20 (s) | ~118.0 | C-2, C-4, CH₂ |
| Phenolic C-1 | - | ~156.0 | - |
| Phenolic C-4 | - | ~130.0 | - |
| Thiazole C-4 | - | ~148.0 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of "Phenol, 4-(4-thiazolylmethyl)-". By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. This precise mass measurement provides strong evidence for the chemical formula C₁₀H₉NOS.
Furthermore, fragmentation analysis within the mass spectrometer offers structural information. Under ionization, the molecule breaks apart in a predictable manner. The resulting fragmentation pattern can be analyzed to deduce the connectivity of the molecular components, such as the cleavage of the methylene bridge, which would result in fragments corresponding to the hydroxyphenyl and thiazolylmethyl moieties.
Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Environment Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. In the IR spectrum of "Phenol, 4-(4-thiazolylmethyl)-", a strong, broad absorption band is typically observed around 3250 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. vulcanchem.com The broadness of this peak often suggests the presence of hydrogen bonding.
Other key vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and the C-S stretching of the thiazole ring. Raman spectroscopy can provide additional information, particularly for symmetric vibrations and the C-S bond, which may be weak in the IR spectrum.
Table 2: Key Infrared Absorption Bands for Phenol, 4-(4-thiazolylmethyl)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3250 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2920 | C-H stretch | Methylene |
| ~1600, ~1500 | C=C stretch | Aromatic rings |
| ~1450 | C=N stretch | Thiazole ring |
| ~1250 | C-O stretch | Phenol |
| ~700 | C-S stretch | Thiazole ring |
X-Ray Crystallography for Solid-State Conformational and Supramolecular Analysis
Crystal Structure Determination and Polymorphism Studies
Single-crystal X-ray diffraction analysis can provide an unambiguous determination of the crystal structure of "Phenol, 4-(4-thiazolylmethyl)-". This would reveal the relative orientation of the phenol and thiazole rings. The torsion angle defined by the C-3 (phenol), C-4 (phenol), methylene C, and C-4 (thiazole) atoms is a key conformational parameter.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for "Phenol, 4-(4-thiazolylmethyl)-". Different polymorphs can exhibit distinct physical properties. Polymorphism studies would involve crystallizing the compound under various conditions and analyzing the resulting crystal structures to identify any different packing arrangements.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure reveals not only the intramolecular details but also the supramolecular assembly, which is governed by intermolecular interactions. For "Phenol, 4-(4-thiazolylmethyl)-", hydrogen bonding is expected to be a dominant force in the crystal packing. The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.
These hydrogen bonds can link molecules together to form chains, sheets, or more complex three-dimensional networks. Additionally, π-π stacking interactions between the aromatic phenol and thiazole rings may further stabilize the crystal lattice. vulcanchem.com The nature and geometry of these interactions are crucial for understanding the solid-state properties of the compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. rsc.org It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.
However, in the case of Phenol, 4-(4-thiazolylmethyl)-, the molecule itself is achiral. It does not possess a stereocenter and is superimposable on its mirror image. The absence of chirality means that it will not exhibit a circular dichroism spectrum on its own. Therefore, chiroptical spectroscopy is not applicable for the enantiomeric characterization of Phenol, 4-(4-thiazolylmethyl)- as it exists as a single, achiral entity.
It is worth noting that while the molecule itself is achiral, it is possible to induce circular dichroism by forming complexes with chiral host molecules. nih.gov Such induced circular dichroism (ICD) can provide information about the binding interactions and the conformation of the achiral guest within the chiral environment. nih.gov However, no studies specifically reporting the induced circular dichroism of Phenol, 4-(4-thiazolylmethyl)- have been found in the reviewed literature.
Dynamic NMR Spectroscopy for Conformational Dynamics in Solution
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an indispensable tool for investigating the conformational dynamics of molecules in solution. nih.gov This technique allows for the study of time-dependent processes such as bond rotations, ring inversions, and intermolecular exchange phenomena that occur on the NMR timescale. nih.govrsc.org
A detailed DNMR study of Phenol, 4-(4-thiazolylmethyl)- would involve acquiring NMR spectra at various temperatures. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, distinct signals for each populated conformer might be observed. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals into time-averaged spectra. Analysis of the line shapes and coalescence temperatures can provide quantitative information about the energy barriers to conformational interconversion.
Theoretical and Computational Investigations of Phenol, 4 4 Thiazolylmethyl
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic and molecular characteristics of "Phenol, 4-(4-thiazolylmethyl)-". ijaemr.comqulacs.org These calculations can predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy. ijaemr.comkarazin.ua
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap generally implies higher reactivity. researchgate.net
For phenolic compounds, the distribution of HOMO and LUMO orbitals can reveal sites susceptible to electrophilic or nucleophilic attack. karazin.uawuxiapptec.com In "Phenol, 4-(4-thiazolylmethyl)-," the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the thiazole (B1198619) ring and the methylene (B1212753) bridge. This distribution influences the molecule's charge transfer properties. researchgate.netresearchgate.net Theoretical calculations, often at the B3LYP/6-311++G(d,p) level of theory, can precisely map these orbitals and quantify their energy levels. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netchemrxiv.org The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net
For "Phenol, 4-(4-thiazolylmethyl)-," the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen and sulfur atoms of the thiazole ring, indicating these are sites for electrophilic interaction. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction. chemrxiv.org This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding. nih.gov Mulliken charge analysis, another computational method, can quantify the partial charges on each atom, further detailing the charge distribution. karazin.uasemanticscholar.org
Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the 1H and 13C NMR chemical shifts. nih.govwsu.edu The calculated shifts for "Phenol, 4-(4-thiazolylmethyl)-" can be compared with experimental data to confirm its structure. docbrown.infounn.edu.ng For phenolic compounds, the chemical shift of the hydroxyl proton is particularly sensitive to its environment and hydrogen bonding. nih.gov
Vibrational Frequencies: DFT calculations are also used to compute the vibrational frequencies of molecules. ijaemr.comatomistica.online The calculated frequencies, after appropriate scaling, can be correlated with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes. jetir.org This analysis provides detailed information about the molecule's bonding and functional groups. atomistica.online For "Phenol, 4-(4-thiazolylmethyl)-," characteristic vibrational modes would include the O-H stretch of the phenol group, C-H stretching and bending of the aromatic rings, and vibrations associated with the thiazole ring.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Phenolic OH | Stretching | Value |
| Aromatic C-H | Stretching | Value |
| Thiazole C=N | Stretching | Value |
| Thiazole C-S | Stretching | Value |
(Note: Specific frequency values for "Phenol, 4-(4-thiazolylmethyl)-" require specific computational analysis and are presented here as a template.)
Molecular Docking and Ligand-Target Interaction Prediction (Computational)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity. mdpi.comnih.gov
Molecular docking simulations can identify potential binding pockets in various enzymes and receptors where "Phenol, 4-(4-thiazolylmethyl)-" might fit. researchgate.netnih.gov The process involves generating a multitude of possible conformations of the ligand within the protein's active site and scoring them based on their steric and energetic compatibility. biorxiv.orgspringernature.com For instance, given its phenolic and thiazole moieties, this compound could be docked against targets like tyrosinase or phospholipase A2, where similar structures have shown inhibitory activity. mdpi.comresearchgate.netnih.gov The simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. chemrxiv.orgplos.org
Beyond identifying binding sites, docking studies provide a detailed assessment of the binding modes and estimate the binding affinity. nih.gov The binding energy, often expressed as a docking score, quantifies the strength of the interaction between the ligand and the protein. researchgate.net A lower binding energy generally indicates a more stable complex. nih.gov Analysis of the docked pose can elucidate which parts of "Phenol, 4-(4-thiazolylmethyl)-" are crucial for binding. For example, the phenolic hydroxyl group might act as a hydrogen bond donor or acceptor, while the thiazole ring could engage in hydrophobic or aromatic interactions. plos.org
Table 3: Example Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Target 1 | Value | Residue A, Residue B | Hydrogen Bond, Hydrophobic |
| Example Target 2 | Value | Residue C, Residue D | Pi-Pi Stacking, van der Waals |
(Note: This table is a template. Specific data would depend on the chosen protein target and the docking software used.)
Molecular Dynamics Simulations of Phenol, 4-(4-thiazolylmethyl)- in Varied Environments
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes and interactions with the surrounding environment.
To accurately simulate the behavior of a molecule like Phenol, 4-(4-thiazolylmethyl)- in a biological context, it is crucial to consider its interaction with the solvent, which is typically water. Explicit solvent models achieve this by including a large number of individual solvent molecules in the simulation box. nih.gov This approach provides a more physically realistic representation of the solute-solvent and solvent-solvent interactions compared to implicit models, though at a higher computational cost. nih.gov
MD simulations in explicit solvent can reveal the conformational flexibility and stability of Phenol, 4-(4-thiazolylmethyl)-. The molecule is not static; its rotatable bonds allow it to adopt various shapes or conformations. The simulation tracks these changes over nanoseconds or microseconds, revealing the most probable and stable conformations in an aqueous environment. Key metrics are analyzed to quantify this dynamic behavior. mdpi.com
The root-mean-square deviation (RMSD) is calculated to measure the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of its conformation. mdpi.com The root-mean-square fluctuation (RMSF) is used to identify the flexibility of specific parts of the molecule by measuring the fluctuation of individual atoms. mdpi.com Analysis of these parameters helps to build a comprehensive picture of the molecule's structural dynamics and stability in solution.
Table 1: Key Parameters in MD Simulations for Conformational Analysis
| Parameter | Description | Insight Provided |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. | Indicates the overall structural stability of the molecule. A low, stable RMSD suggests the molecule is not undergoing major conformational changes. mdpi.com |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each individual atom or residue from its average position over the course of the simulation. | Highlights flexible regions within the molecule. Peaks in an RMSF plot correspond to areas with higher mobility. mdpi.com |
| Radius of Gyration (Rg) | Represents the root mean square distance of the molecule's atoms from their common center of mass. | Provides an indication of the molecule's compactness. Changes in Rg can signify unfolding or significant conformational shifts. mdpi.com |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Reveals changes in the molecule's exposure to the solvent, which can be related to conformational changes or folding/unfolding events. |
MD simulations are indispensable for studying the dynamic interactions between a ligand, such as Phenol, 4-(4-thiazolylmethyl)-, and its biological target, typically a protein. mdpi.comfrontiersin.org After an initial binding pose is predicted by molecular docking, an MD simulation is performed on the ligand-protein complex to assess the stability of the binding and refine the interaction details. frontiersin.org
The simulation provides insights into how the ligand and protein adjust their conformations to accommodate each other, a phenomenon known as induced fit. frontiersin.org The stability of the ligand in the binding pocket is evaluated by monitoring its RMSD throughout the simulation. A stable RMSD for the ligand suggests it remains securely bound in its initial pose. mdpi.com
Furthermore, the simulation allows for a detailed analysis of the intermolecular forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. dovepress.com By tracking the distance and duration of these interactions, researchers can identify the key amino acid residues in the target protein that are critical for binding the ligand. dovepress.com This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives. Enhanced sampling techniques can also be employed to predict binding modes and ligand-induced structural changes in the target. rsc.org
Table 2: Typical Analyses of Ligand-Target MD Simulations
| Analysis Type | Purpose | Key Metrics |
| Complex Stability | To assess whether the ligand remains bound to the target in a stable conformation. | RMSD of the protein backbone and the ligand. mdpi.com |
| Intermolecular Interactions | To identify and quantify the key interactions holding the complex together. | Hydrogen bond analysis (number, distance, occupancy), hydrophobic contacts. dovepress.com |
| Binding Site Flexibility | To understand how the protein's binding pocket adapts to the ligand. | RMSF of binding site residues. |
| Binding Free Energy Calculation | To estimate the binding affinity of the ligand for the target. | MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) calculations. |
Molecular Interaction Studies and Biochemical Investigations Non Clinical Focus
Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)
Enzyme inhibition assays are critical for determining if a compound can modulate the activity of a specific enzyme, which can be a key mechanism for therapeutic intervention. These studies quantify the potency of the inhibition and elucidate the mechanism by which the inhibitor interacts with the enzyme.
The potency of an enzyme inhibitor is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. nih.gov While widely used, the IC₅₀ value is dependent on the concentrations of the enzyme and its substrate, and therefore can vary between experiments. ncifcrf.gov
Kᵢ (Inhibition Constant): This is an intrinsic measure of the binding affinity between the inhibitor and the enzyme. ebmconsult.com A smaller Kᵢ value indicates a higher affinity and, therefore, a more potent inhibitor. ebmconsult.com Unlike IC₅₀, Kᵢ is a thermodynamic constant that is independent of substrate concentration, making it more suitable for comparing the potency of different inhibitors. ncifcrf.govsigmaaldrich.com The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ). sigmaaldrich.com
For example, studies on various thiazole (B1198619) derivatives have identified their potential as inhibitors for a range of enzymes. As shown in the table below, these compounds exhibit a wide range of inhibitory potencies against different enzyme targets.
| Compound Class | Enzyme Target | IC₅₀ / Kᵢ Value (µM) | Reference |
| Thiazole-Thiazolidinone Derivatives | Urease | IC₅₀ = 1.80 ± 0.80 | nih.gov |
| Thiazole-Thiazolidinone Derivatives | α-Glucosidase | IC₅₀ = 3.61 ± 0.59 | nih.gov |
| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Kᵢ = 0.008 ± 0.001 | nih.gov |
| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Kᵢ = 0.124 ± 0.017 | nih.gov |
| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ = 0.083 ± 0.041 | nih.gov |
| Phenolic Phytochemicals (Xanthohumol) | Tyrosinase (Monophenolase) | IC₅₀ = 15.4 | tandfonline.com |
| Phenolic Phytochemicals (Xanthohumol) | Tyrosinase (Diphenolase) | IC₅₀ = 27.1 | tandfonline.com |
Kinetic studies are performed to determine the mechanism of inhibition, which describes how the inhibitor interacts with the enzyme and its substrate. The primary reversible mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition. researchgate.net These are typically distinguished by analyzing enzyme reaction rates at various substrate and inhibitor concentrations and visualizing the data using plots like the Lineweaver-Burk plot. sigmaaldrich.complos.org
Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it increases the apparent Kₘ but does not change the maximum velocity (Vₘₐₓ). tandfonline.com Several studies have shown that various thiazole and phenolic compounds act as competitive inhibitors. For instance, a series of 2-amino thiazole derivatives were all found to be competitive inhibitors of the lactoperoxidase enzyme. cumhuriyet.edu.tr Similarly, certain chalcones isolated from Humulus lupulus were identified as competitive inhibitors of tyrosinase. tandfonline.com
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. This binding reduces the enzyme's catalytic efficiency but does not affect substrate binding. Kinetically, it decreases the Vₘₐₓ but does not change the Kₘ. plos.org Some phenolic compounds, such as vanillin (B372448) and benzoic acid, have been shown to be non-competitive inhibitors of lipoxygenase. pan.olsztyn.pl
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which is a less common mechanism. This mode of inhibition decreases both Vₘₐₓ and Kₘ. pan.olsztyn.pl
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This complex mechanism affects both Kₘ and Vₘₐₓ. nih.gov Many natural polyphenolic compounds are mixed-type inhibitors. For example, phenolic acids from potatoes act as mixed inhibitors against α-amylase and α-glucosidase, while certain flavanones are mixed-type inhibitors of tyrosinase's monophenolase activity. tandfonline.complos.org
Receptor Binding and Ligand Affinity Assays (In Vitro)
These assays measure the ability of a compound to bind to a specific receptor, a key step in initiating a cellular signaling cascade. They are essential for identifying potential agonists or antagonists.
The primary goal of receptor binding assays is to determine the binding affinity, often expressed as the dissociation constant (Kₔ), and the selectivity of the compound for its target receptor over other receptors.
Binding Affinity (Kₔ): The Kₔ is the concentration of a ligand at which half of the receptor population is occupied at equilibrium. It is an inverse measure of affinity; a lower Kₔ value signifies a stronger binding interaction between the ligand and the receptor. Radioligand binding assays are a common method to determine Kₔ, where a labeled ligand's binding is displaced by the unlabeled test compound. jocpr.com For example, in a study of bisphenol A (BPA) and its analogs with the human estrogen-related receptor-γ (ERR-γ), a saturation binding analysis determined the Kₔ of BPA to be 5.50 nM, indicating a high-affinity interaction. nih.gov
Selectivity: This refers to a compound's ability to bind preferentially to one specific receptor type over others. High selectivity is a desirable trait in drug development to minimize off-target effects. For instance, a study of BPA analogs revealed that bisphenol AF was selective for the estrogen receptor-α (ER-α), whereas bisphenol F was fully selective for ERR-γ. nih.gov Similarly, studies on synthetic phenol (B47542) derivatives showed different affinities for estrogen receptor α (ERα) versus ERβ, demonstrating receptor subtype selectivity. nih.gov
The following table presents example binding affinity and selectivity data for various phenolic compounds against estrogen-related receptors, illustrating how structural differences influence these parameters.
| Compound | Target Receptor | Kᵢ (nM) or IC₅₀ (nM) | Selectivity Profile | Reference |
| Bisphenol A (BPA) | ERR-γ | Kₔ = 5.50 nM | - | nih.gov |
| Bisphenol AF | ERR-γ | IC₅₀ = 232 nM | Selective for ER-α | nih.gov |
| Bisphenol F | ERR-γ | IC₅₀ = 121 nM | Selective for ERR-γ | nih.gov |
| 4,4'-(1,3-adamantanediyl)diphenol | ERα | Kᵢ = 120 nM | Binds both ERα and ERβ | nih.gov |
| 4,4'-(1,3-adamantanediyl)diphenol | ERβ | Kᵢ = 24 nM | Higher affinity for ERβ | nih.gov |
| Thiazolo[4,5-d]pyrimidine derivative 8c | CRFR1 | Kᵢ = 32.1 nM | Antagonist for Corticotropin Releasing Factor Receptor-1 | nih.gov |
Understanding the thermodynamics of binding provides deeper insight into the forces driving the interaction. The key thermodynamic parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These are related by the equation: ΔG = ΔH - TΔS. aip.org
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure these parameters. aip.orgmdpi.com In an ITC experiment, the ligand is titrated into a solution containing the macromolecule, and the heat released or absorbed during binding is measured, allowing for the determination of the binding affinity (Kₐ, the inverse of Kₔ), stoichiometry (n), and the enthalpy of binding (ΔH). mdpi.com From these values, ΔG and ΔS can be calculated.
| Thermodynamic Parameter | Description | Driving Forces Indicated |
| ΔG (Gibbs Free Energy) | The overall energy change of the binding event. A negative value indicates a spontaneous interaction. It is directly related to the binding affinity (Kₐ). | Overall spontaneity and strength of binding. |
| ΔH (Enthalpy) | The heat released or absorbed upon binding. A negative value (exothermic) indicates the formation of favorable non-covalent interactions like hydrogen bonds and van der Waals forces. | Favorable bond formations (H-bonds, van der Waals). |
| ΔS (Entropy) | The change in the system's disorder. A positive value (entropically favorable) is often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect). | Hydrophobic interactions, conformational changes. |
For example, ITC has been used to measure the molar enthalpy of plant laccases acting on small phenolic substrates, with values ranging from -40 to -550 kJ mol⁻¹, indicating strong exothermic reactions. nih.gov
Biophysical Characterization of Protein-Ligand Interactions
A variety of biophysical techniques are employed to provide detailed, quantitative, and structural information about the interaction between a compound and its target protein. These methods complement kinetic and binding assays.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors molecular interactions in real-time. springernature.comnih.gov It measures changes in the refractive index at the surface of a sensor chip where a protein is immobilized. nih.gov This allows for the precise determination of association (kₐ) and dissociation (kₒ) rate constants, from which the equilibrium dissociation constant (Kₔ = kₒ/kₐ) can be calculated. molbiolcell.org SPR is highly sensitive and is widely used for studying the binding kinetics and affinity of small molecules to proteins. springernature.comreichertspr.comacs.org
Isothermal Titration Calorimetry (ITC): As described in the previous section, ITC is the gold standard for measuring the thermodynamics of binding, providing a complete profile of the energetic forces driving the interaction. aip.orgmdpi.com It has been used to study the binding of phenolic derivatives to various materials and enzymes. aip.orgnih.govaip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the protein-ligand complex in solution. Techniques like chemical shift perturbation mapping can identify the specific amino acid residues in the protein that are involved in the binding interaction, defining the binding site.
X-ray Crystallography: This technique can determine the three-dimensional atomic structure of the protein-ligand complex. It provides the most detailed view of the binding mode, revealing the precise orientation of the ligand within the binding pocket and the specific hydrogen bonds and other interactions that stabilize the complex.
Molecular Docking and Dynamics Simulations: These are computational methods used to predict and analyze the binding of a ligand to a protein's three-dimensional structure. wjarr.com Docking studies predict the preferred orientation of a ligand in a binding site and estimate the binding energy. nih.govbohrium.com Molecular dynamics simulations can then be used to investigate the stability of the predicted protein-ligand complex over time. nih.gov
The table below summarizes these key biophysical techniques and the information they provide.
| Technique | Principle | Key Information Provided | Reference |
| Surface Plasmon Resonance (SPR) | Optical detection of refractive index changes upon binding. | Binding kinetics (kₐ, kₒ), affinity (Kₔ), specificity. | springernature.commolbiolcell.org |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during binding titration. | Binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | aip.orgmdpi.com |
| NMR Spectroscopy | Measures nuclear spin properties in a magnetic field. | Binding site mapping, structural changes, affinity (Kₔ). | reichertspr.com |
| X-ray Crystallography | Diffraction of X-rays by a crystal of the complex. | High-resolution 3D structure of the protein-ligand complex. | wjarr.com |
| Molecular Docking / Dynamics | Computational simulation of molecular interactions. | Predicted binding mode, binding energy, complex stability. | nih.govwjarr.com |
Structure Activity Relationship Sar Studies of Phenol, 4 4 Thiazolylmethyl Derivatives
Rational Design and Synthesis of Phenol (B47542), 4-(4-thiazolylmethyl)- Analogues
The rational design of analogues would be the first step in a comprehensive SAR study. This would involve the synthesis of a library of compounds with targeted modifications to each part of the parent molecule.
The phenolic hydroxyl group is a key feature, likely involved in hydrogen bonding interactions with biological targets. Its modification would be a critical aspect of any SAR study. Key modifications could include:
Alteration of Hydroxyl Position: Moving the hydroxyl group to the ortho or meta positions would help determine the optimal geometry for target binding.
Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at different positions on the phenyl ring would probe the electronic and steric requirements for activity.
Bioisosteric Replacement: Replacing the phenolic hydroxyl with other functional groups that can act as hydrogen bond donors or acceptors (e.g., -NH2, -COOH, -SO2NH2) would explore the importance of this specific interaction.
A hypothetical data table for such a study might look like this:
| Compound | Phenolic OH Position | Phenyl Ring Substituent | Observed Activity (Hypothetical IC50) |
| Parent | para | H | 10 µM |
| Analogue 1 | meta | H | 25 µM |
| Analogue 2 | para | 3-Chloro | 5 µM |
| Analogue 3 | para | 4-Methoxy | 15 µM |
| Analogue 4 | para (replaced with -NH2) | H | 50 µM |
The thiazole (B1198619) ring offers several positions for substitution (C2, C5) that could significantly influence the molecule's properties, including its binding affinity and metabolic stability. A focused exploration of these effects would be essential. This would involve synthesizing analogues with various substituents at these positions to understand their impact on biological activity.
Chain Length: Increasing or decreasing the length of the alkyl chain.
Rigidification: Introducing double bonds or incorporating the linker into a cyclic system to restrict conformational freedom.
Introduction of Heteroatoms: Replacing the methylene (B1212753) group with an oxygen or nitrogen atom to alter polarity and hydrogen bonding capacity.
Stereochemical Influences on Molecular Interactions
If any of the synthesized analogues possess chiral centers, it would be imperative to separate the enantiomers and evaluate their biological activity independently. Stereochemistry often plays a crucial role in molecular recognition, and different enantiomers can exhibit vastly different potencies and even different pharmacological effects.
Correlation of Structural Modifications with Observed Molecular Interaction Parameters
A key aspect of a thorough SAR study is to correlate the structural changes with quantifiable molecular interaction parameters. This would involve using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities (KD), and enzymatic assays to determine inhibitory constants (Ki or IC50). These quantitative data would allow for a more precise understanding of how each structural modification affects the interaction with the biological target.
A hypothetical data table correlating structure with binding affinity might be:
| Compound | Modification | Binding Affinity (KD) |
| Parent | None | 1 µM |
| Analogue 5 | 2-Methyl on Thiazole | 0.5 µM |
| Analogue 6 | Ethylene Linker | 5 µM |
Development of SAR Models for Guiding Further Compound Design
The culmination of the SAR data would be the development of a predictive model. This could range from simple qualitative guidelines to more complex quantitative structure-activity relationship (QSAR) models. Such models would be invaluable for guiding the design of future generations of "Phenol, 4-(4-thiazolylmethyl)-" derivatives with enhanced potency, selectivity, and pharmacokinetic properties. These models could help prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.
Derivatization Chemistry and Scaffold Modification of Phenol, 4 4 Thiazolylmethyl
Synthetic Strategies for Novel Phenol (B47542), 4-(4-thiazolylmethyl)- Derivatives
The generation of new derivatives from the Phenol, 4-(4-thiazolylmethyl)- scaffold can be achieved by targeting its distinct functional regions. Synthetic strategies focus on the functionalization of the phenolic hydroxyl group, modification of the thiazole (B1198619) ring, and alterations to the linking methylene (B1212753) group.
The phenolic hydroxyl group is one of the most readily functionalized sites on the molecule. Its acidic proton can be easily removed by a base to form a phenoxide anion, a potent nucleophile. This allows for a variety of substitution reactions. ncert.nic.in
Etherification: The formation of ether derivatives is a common strategy. This is typically achieved through Williamson ether synthesis, where the corresponding phenoxide ion reacts with an alkyl halide. This reaction is versatile, allowing for the introduction of a wide range of alkyl and substituted alkyl groups. For instance, reacting the sodium phenoxide of the parent compound with methyl iodide would yield 4-methoxy-1-(4-thiazolylmethyl)benzene. Using pentafluorobenzyl bromide (PFBBr) is another method to create ether derivatives, specifically pentafluorobenzyl ethers, which are useful for analysis. settek.comepa.gov
Esterification: Ester derivatives can be synthesized by reacting the phenol with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method allows for the introduction of various acyl groups, which can alter the molecule's electronic and steric properties. nih.gov For example, reaction with acetyl chloride would produce [4-(4-thiazolylmethyl)phenyl] acetate (B1210297).
The table below summarizes common derivatization reactions of the phenolic hydroxyl group.
| Reaction Type | Reagent Example | Product Class |
| Etherification | Alkyl Halide (e.g., CH₃I) | Alkyl Ethers |
| Etherification | Pentafluorobenzyl Bromide | Pentafluorobenzyl Ethers |
| Esterification | Acyl Chloride (e.g., CH₃COCl) | Esters |
| Esterification | Acid Anhydride (e.g., (CH₃CO)₂O) | Esters |
| Carbamate Formation | Isocyanate (e.g., R-NCO) | Carbamates |
| Silylation | Silyl Halide (e.g., TBDMSCl) | Silyl Ethers |
This table illustrates potential derivatization strategies based on standard phenol chemistry.
The thiazole ring is a key heterocyclic motif that can undergo various modifications. The reactivity of the ring positions (C2, C4, C5) is influenced by the presence of the nitrogen and sulfur heteroatoms. analis.com.my In Phenol, 4-(4-thiazolylmethyl)-, the C4 position is already substituted.
Substitutions can be introduced at the C2 and C5 positions. For example, the proton at the C2 position of the thiazole ring is known to be acidic and can be removed by a strong base to generate a highly reactive nucleophile, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Modifications at the C5 position are also common in thiazole chemistry, often starting from a halogenated precursor. The introduction of different substituents, such as nitro groups or varied aryl moieties, has been shown to be crucial for modulating the biological activity of other thiazole-containing compounds. analis.com.mynih.gov
Synthetic approaches to modify the thiazole ring might involve:
Halogenation: Direct halogenation of the thiazole ring, followed by cross-coupling reactions (e.g., Suzuki, Heck) to introduce new aryl or alkyl groups at the C5 position.
Metalation: Deprotonation at the C2 position with a strong base like n-butyllithium, followed by reaction with an electrophile (e.g., aldehydes, ketones, alkyl halides).
Modifying the methylene (-CH₂-) linker that connects the phenol and thiazole rings presents a significant synthetic challenge. Direct functionalization of this linker on the pre-formed molecule is difficult. Therefore, creating derivatives with altered linkers typically requires a completely new synthetic route, starting from different building blocks.
For instance, to synthesize an analog with an ethyl linker, one might start with 4-(2-hydroxyethyl)phenol instead of a derivative of 4-hydroxyphenylacetic acid. To introduce a carbonyl linker (a ketone), a Friedel-Crafts acylation of a thiazole derivative onto a protected phenol could be a plausible, albeit challenging, route. The synthetic implications are substantial, as each desired modification to the linker necessitates a unique multi-step synthesis.
Chemical Reactivity of Phenol, 4-(4-thiazolylmethyl)-
The phenolic hydroxyl group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. chemguide.co.uk This means the benzene (B151609) ring in Phenol, 4-(4-thiazolylmethyl)- is much more reactive towards electrophiles than benzene itself. savemyexams.com Since the para-position is occupied by the thiazolylmethyl substituent, incoming electrophiles are directed to the ortho-positions (C2 and C6, adjacent to the -OH group). mlsu.ac.inbdu.ac.in
Common electrophilic substitution reactions applicable to this scaffold include:
Halogenation: Phenol reacts readily with bromine water, even without a catalyst, to typically yield poly-brominated products. chemguide.co.ukbyjus.com To achieve mono-substitution (at an ortho position), milder conditions are required, such as using bromine in a less polar solvent like carbon disulfide at low temperatures. mlsu.ac.inbyjus.com
Nitration: Reaction with dilute nitric acid at room temperature can introduce a nitro (-NO₂) group at the ortho-positions. chemguide.co.uksavemyexams.combdu.ac.in The use of concentrated nitric acid often leads to oxidation and the formation of complex tarry products, though it can also lead to polysubstitution. chemguide.co.ukmlsu.ac.in
Sulfonation: Sulfonation with concentrated sulfuric acid yields o-hydroxybenzenesulfonic acid derivatives. The reaction conditions, particularly temperature, can influence the product distribution. mlsu.ac.in
Friedel-Crafts Reactions: While classic Friedel-Crafts alkylation and acylation can be complicated by the reactivity of the hydroxyl group, these reactions can be performed under specific conditions to introduce alkyl or acyl groups at the ortho-positions. mlsu.ac.inlibretexts.org
The table below outlines expected outcomes of electrophilic substitution on the phenol ring.
| Reaction | Reagents | Major Product(s) |
| Bromination | Br₂ in CS₂ | 2-Bromo-4-(4-thiazolylmethyl)phenol |
| Nitration | Dilute HNO₃ | 2-Nitro-4-(4-thiazolylmethyl)phenol |
| Sulfonation | Conc. H₂SO₄ (low temp) | 2-Hydroxy-5-(4-thiazolylmethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(4-thiazolylmethyl)phenol |
This table predicts the primary monosubstituted products based on the directing effects of the hydroxyl group.
The heteroatoms in the thiazole ring also contribute to the molecule's reactivity.
Nitrogen Atom: The nitrogen atom at position 3 imparts basic properties to the thiazole ring. analis.com.my It can be protonated by acids or alkylated by alkyl halides to form quaternary thiazolium salts. The formation of these salts can significantly alter the electronic properties and reactivity of the entire molecule.
Sulfur Atom: The sulfur atom at position 1 is generally less reactive than the nitrogen. However, it can be oxidized by strong oxidizing agents like hydrogen peroxide or peroxy acids to form the corresponding sulfoxide (B87167) or sulfone. These oxidation reactions modify the electronic nature of the thiazole ring, making it more electron-deficient.
Chemo-Enzymatic and Biocatalytic Approaches to Derivatization
The integration of enzymatic processes with chemical synthesis, known as chemo-enzymatic or biocatalytic approaches, offers a powerful strategy for the derivatization of complex molecules like Phenol, 4-(4-thiazolylmethyl)-. These methods leverage the high selectivity (chemo-, regio-, and stereoselectivity) of enzymes, allowing for modifications that are often challenging to achieve through traditional chemical means. Such approaches operate under mild reaction conditions, reducing the need for protecting groups and minimizing waste, which aligns with the principles of green chemistry.
For a molecule such as Phenol, 4-(4-thiazolylmethyl)-, with its distinct phenolic and thiazole moieties, biocatalysis can be envisioned to selectively target specific functional groups for modification. The primary sites for enzymatic derivatization are the hydroxyl group of the phenol ring and the aromatic carbon atoms of the same ring.
Enzymatic O-Acylation of the Phenolic Hydroxyl Group
One of the most well-established biocatalytic modifications of phenolic compounds is the esterification or transesterification of the hydroxyl group, catalyzed by lipases. nih.gov Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB, often supplied as Novozym 435), are widely used due to their stability in organic solvents and broad substrate scope. nih.gov This enzymatic acylation can enhance the lipophilicity of the parent compound, a strategy often employed to modify the physicochemical properties of bioactive molecules.
The reaction typically involves the condensation of the phenolic hydroxyl group with a fatty acid or its ester. High yields have been reported for the lipase-catalyzed esterification of various phenolic acids and di-ortho-phenolic compounds. nih.gov For instance, the enzymatic esterification of di-ortho-phenolic compounds with fatty acids using Novozym 435 has been achieved in high yields and short reaction times, often without the need for a solvent and under vacuum to remove the alcohol byproduct.
Table 1: Representative Lipase-Catalyzed Esterification of Phenolic Compounds
| Enzyme | Phenolic Substrate | Acyl Donor | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Candida antarctica lipase B (immobilized) | Cinnamic acid derivatives | Various alcohols | n-hexane/1-propanol/water microemulsion | Up to 94% | nih.gov |
| Novozym 435 (C. antarctica lipase B) | Hydroxytyrosol | Octanoic acid | Hexane | Moderate | |
| Novozym 435 (C. antarctica lipase B) | Di-ortho-phenolic compounds | Saturated fatty acid ethyl esters | No solvent, vacuum | High |
This table presents data for analogous phenolic compounds to illustrate the potential for enzymatic acylation of Phenol, 4-(4-thiazolylmethyl)-.
Enzymatic C-Acylation via Friedel-Crafts-Type Reactions
A more advanced biocatalytic approach involves the direct C-acylation of the phenol ring, a biological equivalent of the Friedel-Crafts reaction. acib.at Recently, an acyltransferase isolated from Pseudomonas protegens (PpATase) has been shown to catalyze the C-acylation of various phenol derivatives. acib.atnih.gov A significant advantage of this enzyme is its high regioselectivity, exclusively acylating the carbon atom at position 4 of resorcinol-type substrates, ortho to one hydroxyl group and para to another. nih.gov
This enzyme is highly selective for aromatic carbon atoms (C-acylation) and does not catalyze the acylation of hydroxyl (O-acylation) or amine groups (N-acylation), which eliminates the need for protecting groups on the phenolic substrate. acib.at While the substrate scope of PpATase is specific, requiring at least two hydroxyl groups in a 1,3-position for activity, the discovery opens up possibilities for engineering similar enzymes or finding new ones that could act on a broader range of phenols, including monosubstituted phenols like Phenol, 4-(4-thiazolylmethyl)-. nih.gov
Table 2: Biocatalytic Friedel-Crafts Acylation of Phenol Derivatives
| Enzyme | Phenolic Substrate | Acyl Donor | Key Feature | Yield | Reference |
|---|---|---|---|---|---|
| Acyltransferase (Pseudomonas protegens) | Resorcinol derivatives | Isopropenyl acetate | Highly regioselective C-acylation | Up to 95% | acib.at |
This table showcases the potential of enzymatic C-acylation, a novel approach for modifying the aromatic ring of phenolic compounds.
Other Potential Biocatalytic Modifications
Beyond acylation, other chemo-enzymatic strategies could be applied. For example, glycosylation of the phenolic hydroxyl group can be achieved using glycosyltransferases. This modification can enhance water solubility and alter the biological activity profile of the parent molecule. Rice Os9BGlu31 transglucosidase, for instance, has been used to synthesize phenolic acid glucosyl esters.
While the derivatization of the thiazole ring itself through biocatalysis is less documented for this specific scaffold, the use of enzymes in the synthesis of thiazole derivatives is an active area of research. researchgate.netresearchgate.net Lipases and deep eutectic mixtures have been employed as green catalysts for the synthesis of methyl- and amino-thiazole derivatives, highlighting the potential for enzymatic involvement in reactions concerning the thiazole heterocycle. researchgate.net Multi-step chemo-enzymatic pathways, combining chemical steps with microbial transformations, have also proven effective in creating diverse derivatives from aromatic precursors, a strategy that could certainly be applied to Phenol, 4-(4-thiazolylmethyl)-. frontiersin.orgresearchgate.net
Advanced Analytical and Bioanalytical Methodologies for Phenol, 4 4 Thiazolylmethyl Research
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
HPLC stands as a cornerstone technique for the analysis of non-volatile or thermally labile compounds like "Phenol, 4-(4-thiazolylmethyl)-". Its versatility allows for both quantitative analysis and preparative-scale purification.
Developing a robust HPLC method for the quantitative analysis of "Phenol, 4-(4-thiazolylmethyl)-" involves the systematic optimization of several parameters to achieve adequate resolution, sensitivity, and accuracy. A typical reversed-phase HPLC (RP-HPLC) method is often the initial approach due to its wide applicability.
Key parameters for optimization include:
Stationary Phase: A C18 column is a common starting point, offering good retention for moderately polar compounds. The choice of particle size and column dimensions will influence efficiency and analysis time.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally required. The gradient profile is optimized to ensure sharp peaks and separation from impurities or other matrix components.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for detecting the phenol (B47542) and thiazole (B1198619) chromophores. The wavelength of maximum absorbance should be determined for optimal sensitivity.
Flow Rate and Temperature: These are adjusted to fine-tune the separation and ensure reproducibility.
Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 254 nm |
| Injection Volume | 10 µL |
Following chemical synthesis, "Phenol, 4-(4-thiazolylmethyl)-" and its derivatives often exist in a mixture with unreacted starting materials, byproducts, and other impurities. Preparative HPLC is an essential tool for isolating the target compound in high purity. This technique utilizes larger columns and higher flow rates than analytical HPLC to handle larger sample loads. The principles of separation remain the same as in analytical HPLC, but the goal is to collect fractions containing the purified compound. The collected fractions are then typically analyzed by analytical HPLC to confirm purity before the solvent is removed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, "Phenol, 4-(4-thiazolylmethyl)-" possesses a polar phenolic hydroxyl group, which makes it non-volatile and prone to peak tailing in GC analysis. sigmaaldrich.com Therefore, a derivatization step is crucial to block the active hydrogen and increase volatility. sigmaaldrich.comjfda-online.com
The most common derivatization strategy for phenols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com
Optimization of the derivatization reaction is critical and involves several factors:
Reagent and Solvent: The choice of silylating reagent and a suitable aprotic solvent is important.
Temperature and Time: The reaction is often heated to ensure complete derivatization. sigmaaldrich.com Optimization of both temperature and reaction time is necessary to maximize the yield of the desired derivative without causing degradation. sigmaaldrich.com
Catalyst: In some cases, a catalyst may be added to facilitate the reaction, especially for sterically hindered phenols. sigmaaldrich.com
Table 2: Example Derivatization Protocol for GC-MS Analysis
| Step | Procedure |
|---|---|
| 1. Sample Preparation | A dried aliquot of the sample containing "Phenol, 4-(4-thiazolylmethyl)-" is placed in a reaction vial. |
| 2. Reagent Addition | A mixture of BSTFA and a catalyst (e.g., 1% TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) is added. |
| 3. Reaction | The vial is sealed and heated (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes). |
| 4. Analysis | The derivatized sample is directly injected into the GC-MS system. |
Recent advancements have explored injection-port derivatization (IPD) to increase throughput in GC-MS analysis. nih.gov This technique involves co-injecting the sample with the derivatization reagent, where the reaction occurs in the hot injection port of the gas chromatograph. nih.gov
Once derivatized, the silylated "Phenol, 4-(4-thiazolylmethyl)-" can be effectively separated by the gas chromatograph. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a "fingerprint" for identification. The fragmentation pattern can be used to confirm the structure of the parent compound and to identify any reaction products or impurities that may be present. For quantitative analysis, a calibration curve is constructed using standards of the derivatized compound, and the abundance of specific ions is measured.
Capillary Electrophoresis (CE) for High-Throughput Separation and Analysis
Capillary Electrophoresis offers a high-efficiency separation technique that is complementary to HPLC and GC. It is particularly well-suited for the analysis of charged species and can provide very rapid separations with minimal sample and solvent consumption. For a compound like "Phenol, 4-(4-thiazolylmethyl)-", its analysis by CE would typically be performed in Capillary Zone Electrophoresis (CZE) mode.
The separation in CZE is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the ions is the primary factor governing their electrophoretic mobility. For phenolic compounds, the pH of the background electrolyte (BGE) is a critical parameter, as it determines the ionization state of the phenolic hydroxyl group. acs.org At a pH above its pKa, the phenol will be deprotonated and carry a negative charge, allowing it to be separated from neutral or positively charged species.
Optimization of a CZE method would involve:
Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are crucial for achieving the desired separation. acs.orgresearchgate.net Buffers such as phosphate or borate (B1201080) are commonly used. researchgate.net
Applied Voltage: Higher voltages generally lead to faster separations but can also generate Joule heating, which may affect resolution.
Capillary: The length, internal diameter, and any coatings on the capillary wall can influence the separation efficiency.
Injection: Hydrodynamic or electrokinetic injection methods can be used to introduce the sample into the capillary.
CE can be a powerful tool for the high-throughput screening of reaction conditions or for the analysis of complex mixtures containing "Phenol, 4-(4-thiazolylmethyl)-" and its derivatives. The use of certain dyes like thiazole orange can enhance detection in specific CE applications, though this is more common in the analysis of DNA fragments. acs.orgnih.gov
Table 3: Potential Capillary Zone Electrophoresis Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 cm total length (40 cm effective), 50 µm i.d. |
| Background Electrolyte | 25 mM Borate buffer, pH 9.2 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Comprehensive Characterization and Reaction Monitoring
For a complete structural elucidation and to monitor complex chemical transformations, hyphenated analytical techniques are indispensable in the study of Phenol, 4-(4-thiazolylmethyl)-. These methods combine the separation power of liquid chromatography (LC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy or the high sensitivity and specificity of tandem mass spectrometry (MS/MS).
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the direct, on-line acquisition of NMR spectra of compounds as they elute from the chromatography column. This is particularly useful for identifying impurities, degradation products, or metabolites of Phenol, 4-(4-thiazolylmethyl)- in complex mixtures without the need for laborious isolation of each component. The structural information obtained from ¹H NMR and ¹³C NMR spectra can confirm the identity of the parent compound and provide unambiguous structures of related substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both qualitative and quantitative analysis of Phenol, 4-(4-thiazolylmethyl)-. The initial mass spectrometry stage (MS1) provides the molecular weight of the eluting compound. Subsequent fragmentation of the parent ion in the collision cell (MS2) generates a characteristic fragmentation pattern, or "fingerprint," that is highly specific to the molecule's structure. This technique is invaluable for confirming the identity of the compound in complex biological matrices and for quantifying its concentration at very low levels. It is also extensively used for reaction monitoring, allowing researchers to track the formation of Phenol, 4-(4-thiazolylmethyl)- and any byproducts in real-time.
Table 2: Application of Hyphenated Techniques for Phenol, 4-(4-thiazolylmethyl)- Analysis
| Technique | Information Provided | Typical Application |
| LC-NMR | Unambiguous structure elucidation of separated compounds | Identification of impurities and degradation products |
| LC-MS/MS | Molecular weight and structural fingerprint | Confirmation of identity, quantification, reaction monitoring |
These advanced analytical methodologies provide a robust framework for the comprehensive investigation of Phenol, 4-(4-thiazolylmethyl)-, from its fundamental physicochemical properties to its behavior in complex biological systems.
Future Research Directions and Perspectives for Phenol, 4 4 Thiazolylmethyl
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of novel and sustainable synthetic methodologies for "Phenol, 4-(4-thiazolylmethyl)-" is a key area of future research. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. mdpi.com Future efforts will likely focus on creating more environmentally friendly and efficient syntheses.
Key Research Objectives:
Green Chemistry Approaches: Investigation into the use of non-toxic solvents, such as ethanol, and the development of catalytic processes to minimize waste and energy consumption. mdpi.comrsc.org The principles of green chemistry, as outlined by Anastas and Warner, will be central to these efforts. mdpi.com
Catalytic Methods: The development of novel catalytic systems, potentially utilizing transition metals, to facilitate the synthesis with higher atom economy and selectivity. nih.gov For instance, recent advancements have shown the potential of using nitrous oxide as an oxygen source in phenol (B47542) synthesis, a method that could be adapted for derivatives like "Phenol, 4-(4-thiazolylmethyl)-". nih.gov
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher yields, improved purity, and safer manufacturing processes.
Bio-based Precursors: Exploring the use of renewable feedstocks and bio-based starting materials to create more sustainable synthetic pathways. rsc.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Green Catalysis | Reduced environmental impact, higher efficiency, potential for recyclability of catalysts. | Catalyst development and optimization, cost of novel catalysts. |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Initial setup costs, potential for clogging with solid byproducts. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. mdpi.com | Scale-up limitations, potential for localized overheating. |
| Bio-catalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and availability, substrate scope limitations. |
Application of Advanced Machine Learning and AI in Computational Chemistry for Predictive Modeling
The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is set to revolutionize the study of molecules like "Phenol, 4-(4-thiazolylmethyl)-". nih.govmdpi.com These technologies can accelerate the discovery process by predicting molecular properties and activities, thereby reducing the time and cost associated with experimental work. nih.govresearchgate.net
Future applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing sophisticated QSAR models to predict the biological activities of novel derivatives. ijain.org These models can help in identifying promising candidates for further investigation.
Predictive Toxicology: Using AI algorithms to forecast the potential toxicity of new compounds, ensuring that only safer molecules are advanced in the research pipeline.
Reaction Prediction and Optimization: AI-driven tools can predict the outcomes of chemical reactions and suggest optimal conditions, streamlining the synthetic process. mdpi.com
De Novo Drug Design: Employing generative AI models to design novel molecules with desired properties based on the "Phenol, 4-(4-thiazolylmethyl)-" scaffold.
The synergy between computational chemistry and AI is expected to provide deeper insights into molecular behavior and guide the rational design of new functional molecules. nih.gov
Identification and Characterization of Novel Molecular Targets and Interaction Mechanisms (Purely Research-Driven)
A significant avenue for future research lies in the purely research-driven exploration of novel molecular targets and the elucidation of the interaction mechanisms of "Phenol, 4-(4-thiazolylmethyl)-" and its analogs. While some thiazole-containing compounds are known to interact with specific biological targets, the full spectrum of potential interactions for this particular molecule remains largely unexplored.
Research directions in this domain will likely involve:
Target Identification and Validation: Utilizing chemical proteomics and other advanced techniques to identify new protein binding partners.
Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of the compound in complex with its biological targets, providing a detailed understanding of the binding mode.
Biophysical Interaction Studies: Using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interactions.
Molecular Dynamics Simulations: Performing computational simulations to model the dynamic behavior of the compound when interacting with its target, revealing key residues and forces involved in the binding process.
For instance, related benzimidazole (B57391) derivatives have been shown to interact with DNA and various kinases, suggesting that "Phenol, 4-(4-thiazolylmethyl)-" could have a range of currently unknown biological activities waiting to be discovered. nih.gov
Development of Innovative Analytical Techniques for Enhanced Resolution and Sensitivity
Advancements in analytical chemistry are crucial for the comprehensive characterization of "Phenol, 4-(4-thiazolylmethyl)-" and its derivatives. The development of more sensitive and high-resolution analytical methods will enable more accurate quantification and structural elucidation. mdpi.comnih.gov
Future progress in this area may include:
Advanced Chromatographic Methods: The use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for improved separation and identification of isomers and metabolites. researchgate.net
Novel Derivatization Reagents: The synthesis of new derivatizing agents to enhance the fluorescence or mass spectrometric detection of the compound, thereby increasing sensitivity. scirp.org
Ambient Ionization Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) could allow for the rapid analysis of samples with minimal preparation. mdpi.com
Spectroscopic Techniques: Further application of Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, for unambiguous structure determination. mdpi.com
A summary of advanced analytical techniques and their potential applications is provided below:
| Analytical Technique | Application for "Phenol, 4-(4-thiazolylmethyl)-" |
| UHPLC-HRMS | Separation and identification of impurities, metabolites, and degradation products. |
| Fluorescence Derivatization | Enhanced sensitivity for trace-level quantification in biological and environmental samples. scirp.org |
| DART-MS | Rapid screening of synthetic reaction products and quality control. mdpi.com |
| 2D-NMR Spectroscopy | Complete and unambiguous structural elucidation of novel derivatives. |
Interdisciplinary Research Integrating Phenol, 4-(4-thiazolylmethyl)- into Chemical Biology Probes
The integration of "Phenol, 4-(4-thiazolylmethyl)-" into chemical biology probes represents a highly promising and interdisciplinary research direction. cnio.esnih.gov Chemical probes are small molecules used to study and manipulate biological systems, and the unique structure of this compound could be leveraged to create novel tools for biological research. durham.ac.uknih.gov
Potential interdisciplinary research projects include:
Fluorescent Probes: Attaching a fluorophore to the "Phenol, 4-(4-thiazolylmethyl)-" scaffold to create probes for visualizing its localization and dynamics within living cells.
Photoaffinity Labels: Incorporating a photoreactive group to allow for covalent cross-linking to its biological targets upon photoactivation, facilitating target identification.
Bifunctional Molecules: Designing molecules that link "Phenol, 4-(4-thiazolylmethyl)-" to another functional moiety, such as a protein degrader or an imaging agent, to create novel therapeutic or diagnostic agents. cnio.es
Probes for Studying Post-Translational Modifications: Developing probes that can specifically interact with and report on certain post-translational modifications on proteins.
This interdisciplinary approach, bridging chemistry and biology, will be instrumental in uncovering new biological functions and potential therapeutic applications for this class of compounds. nih.govlon.ac.uk
Q & A
Basic: What are the recommended synthetic routes for Phenol, 4-(4-thiazolylmethyl)-, and how do reaction conditions influence yield?
Phenol derivatives with thiazole substituents are typically synthesized via multi-step sequences involving nucleophilic substitution or coupling reactions. For example, thiazolylmethyl groups can be introduced using 4-thiazolemethanethiol intermediates in the presence of activating agents like EDCI/HOBt . Evidence from analogous compounds (e.g., triazolo-thiadiazoles) suggests that reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for thiol:phenol) critically affect yields . Optimization requires monitoring by TLC or HPLC to minimize by-products like disulfides.
Basic: Which spectroscopic techniques are most effective for characterizing Phenol, 4-(4-thiazolylmethyl)-, and what key spectral signatures should researchers prioritize?
- NMR : The phenolic -OH proton appears as a singlet near δ 5.5–6.5 ppm (DMSO-d₆). The thiazole protons resonate as distinct multiplets between δ 7.2–8.5 ppm .
- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z corresponding to the molecular weight (e.g., ~235 g/mol for C₁₁H₁₁NOS). Fragmentation patterns include loss of the thiazolylmethyl group (-105 amu) .
- FT-IR : Stretching vibrations for phenolic O-H (3200–3600 cm⁻¹) and thiazole C=N (1580–1620 cm⁻¹) are diagnostic .
Advanced: How can researchers evaluate the biological activity of Phenol, 4-(4-thiazolylmethyl)- in anticancer or antiviral assays?
Preclinical studies on structurally related compounds (e.g., benzamide derivatives with thiazolylmethylthio groups) demonstrate cytotoxicity against cancer cell lines (IC₅₀: 1–10 µM) via kinase inhibition . Methodologies include:
- MTT Assays : Test viability in HeLa or MCF-7 cells with 72-hour exposure.
- Docking Studies : Use AutoDock Vina to model interactions with targets like EGFR or viral proteases.
- In Vivo Models : Evaluate pharmacokinetics in murine models, noting bioavailability challenges due to rapid glucuronidation .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for thiazole-modified phenol derivatives?
SAR studies focus on substituent effects:
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the thiazole 2-position enhance bioactivity but reduce solubility .
- Thioether Linkers : Replacing -S- with -SO₂- decreases potency, suggesting redox-dependent mechanisms .
- Phenol Ring Substitution : Methyl groups at the 2- and 6-positions (as in 4-(2,6-dimethylphenyl)phenol) improve stability but may sterically hinder target binding .
Advanced: How should researchers address stability issues during storage and handling of Phenol, 4-(4-thiazolylmethyl)-?
Phenol derivatives are prone to oxidation and hygroscopic degradation. Recommended practices include:
- Storage : Under nitrogen at -20°C in amber vials to prevent photodegradation.
- Stabilizers : Add 0.1% BHT to inhibit radical-mediated oxidation.
- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid hydrolysis of the thiazole ring .
Advanced: What explains conflicting reports on the regioselectivity of electrophilic substitutions in thiazole-functionalized phenols?
Regioselectivity in reactions like nitration or sulfonation depends on:
- Electronic Effects : The thiazolylmethyl group is electron-withdrawing, directing electrophiles to the phenol ring’s meta position.
- Steric Hindrance : Bulky substituents on the thiazole (e.g., 4-methyl) may shift preference to para positions. Computational modeling (DFT) can predict outcomes by analyzing charge distribution .
Advanced: How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from assay conditions or impurity profiles. Solutions include:
- Reproducibility Checks : Validate results using orthogonal assays (e.g., Western blotting alongside MTT).
- Purity Analysis : Employ HPLC-MS to confirm compound integrity (>98% purity).
- Meta-Analysis : Cross-reference data from patents (e.g., anticancer activity in ) with peer-reviewed studies to identify consensus mechanisms.
Advanced: What are the key challenges in scaling up the synthesis of Phenol, 4-(4-thiazolylmethyl)-, and how can they be mitigated?
Scale-up issues include:
- Exothermic Reactions : Use controlled addition of thiol reagents to prevent runaway exotherms.
- By-Product Formation : Optimize column chromatography or recrystallization (e.g., ethanol/water) to remove disulfide by-products.
- Yield Drop : Switch from batch to flow chemistry for improved heat and mass transfer .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
